An In-depth Technical Guide to 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol: Structure, Properties, and Synthetic Avenues
An In-depth Technical Guide to 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol: Structure, Properties, and Synthetic Avenues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-oxa-3-azabicyclo[3.2.1]octane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents. This technical guide focuses on a key derivative, 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol, providing a comprehensive overview of its chemical structure, stereochemistry, and physicochemical properties. Furthermore, this guide explores established synthetic strategies for the broader class of 6-oxa-3-azabicyclo[3.2.1]octanes and discusses the potential pharmacological relevance of this compound, drawing insights from structurally related analogs.
Introduction: The Significance of the 6-oxa-3-azabicyclo[3.2.1]octane Core
The bicyclic framework of 6-oxa-3-azabicyclo[3.2.1]octane represents a conformationally constrained isostere of piperidine and morpholine, common structural units in a vast array of biologically active molecules. The inherent rigidity of this scaffold allows for a more defined orientation of substituents, which can lead to enhanced selectivity and potency when interacting with biological targets. The incorporation of an oxygen atom at the 6-position and a nitrogen atom at the 3-position introduces polarity and potential hydrogen bonding sites, influencing the molecule's pharmacokinetic and pharmacodynamic profiles.
Derivatives of the azabicyclo[3.2.1]octane family have demonstrated a wide range of biological activities, including but not limited to, potent and selective inhibition of the dopamine transporter, and activity as vasopressin antagonists. The N-benzyl protecting group in 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol serves as a common intermediate in organic synthesis, allowing for further functionalization of the nitrogen atom. This makes the title compound a valuable building block for the synthesis of diverse chemical libraries for drug screening.
Chemical Structure and Stereochemistry
The chemical structure of 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol is characterized by a bicyclic system where a six-membered piperidine ring and a five-membered tetrahydrofuran ring are fused. The benzyl group is attached to the nitrogen at position 3, and a hydroxyl group is present at position 8.
Figure 1: 2D Chemical Structure of 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol.
The stereochemistry of the hydroxyl group at the C-8 position is crucial for its biological activity and is designated as endo or exo. The commercially available form of this compound is the endo isomer.[1] The endo configuration places the hydroxyl group on the same side of the bicyclic system as the oxygen bridge, while the exo configuration would place it on the opposite side. This stereochemical arrangement significantly impacts the molecule's overall shape and its ability to interact with target proteins.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₂ | [1] |
| Molecular Weight | 219.28 g/mol | [1] |
| CAS Number | 1803598-69-7 | [1] |
| IUPAC Name | 3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol | [1] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | General knowledge |
| pKa | Not available (predicted to be basic due to the tertiary amine) | General knowledge |
Synthesis Strategies
While a specific, detailed experimental protocol for the synthesis of 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol is not published, the synthesis of the core 6-oxa-3-azabicyclo[3.2.1]octane scaffold can be achieved through several established routes. These methods often involve intramolecular cyclization reactions.
A common approach involves the use of a Dieckmann condensation or a related intramolecular cyclization of a suitably substituted piperidine derivative. An alternative and powerful strategy is the intramolecular [3+2] cycloaddition of a nitrone with an alkene.
Below is a generalized synthetic workflow that could be adapted for the synthesis of the target molecule.
Figure 2: Generalized synthetic workflow for 6-oxa-3-azabicyclo[3.2.1]octane derivatives.
Explanatory Notes on the Synthetic Workflow:
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Step 1: Formation of Piperidine Ring Precursor: This step would likely involve the reaction of a furan derivative with benzylamine to form a key intermediate containing both the furan ring and the N-benzylpiperidine moiety.
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Step 2: Intramolecular Cyclization: The furan ring can be oxidatively cleaved to a dicarbonyl compound, which then undergoes an intramolecular cyclization to form the bicyclic ketone, 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one.
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Step 3: Reduction of Ketone: The final step would involve the stereoselective reduction of the ketone at the C-8 position to yield the desired endo-alcohol. This can be achieved using various reducing agents, such as sodium borohydride. The stereochemical outcome of this reduction is often directed by the steric hindrance of the bicyclic system.
Potential Applications in Drug Discovery
While there is no specific pharmacological data available for 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol, the broader class of azabicyclo[3.2.1]octane derivatives has shown significant promise in various therapeutic areas.
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Central Nervous System (CNS) Disorders: Many analogs exhibit high affinity and selectivity for various CNS targets, including dopamine and serotonin transporters. This suggests that derivatives of the title compound could be explored for the treatment of conditions such as depression, anxiety, and neurodegenerative diseases.
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Pain Management: Certain azabicyclo[3.2.1]octane derivatives have been investigated as potent analgesics, acting on opioid receptors.
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Antiviral and Anticancer Agents: The rigid scaffold can be used to design molecules that inhibit viral replication or cancer cell proliferation.
The N-benzyl group can be readily removed via catalytic hydrogenation, providing a free secondary amine. This position is then available for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR) and optimize the compound's pharmacological profile.
Experimental Protocols (Generalized)
As no specific experimental protocol for the synthesis of the title compound is available, a generalized protocol for the reduction of a related bicyclic ketone is provided below as an example of a key synthetic step.
Protocol: Stereoselective Reduction of a 3-Azabicyclo[3.2.1]octan-8-one Derivative
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Dissolution: Dissolve the 3-azabicyclo[3.2.1]octan-8-one derivative (1 equivalent) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired endo-alcohol.
Self-Validation: The purity and identity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The stereochemistry of the hydroxyl group can be determined by 2D NMR techniques, such as NOESY, which can reveal through-space correlations between the C-8 proton and other protons in the bicyclic system.
Conclusion and Future Perspectives
3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol is a valuable building block in medicinal chemistry, offering a rigid and stereochemically defined scaffold for the synthesis of novel drug candidates. While specific data for this compound is limited, the well-established chemistry and diverse biological activities of the broader azabicyclo[3.2.1]octane class highlight its significant potential. Future research should focus on the development of efficient and stereoselective synthetic routes to this and related compounds, as well as the systematic exploration of their pharmacological properties. The insights gained from such studies will undoubtedly contribute to the discovery of new and effective therapeutic agents for a range of diseases.
